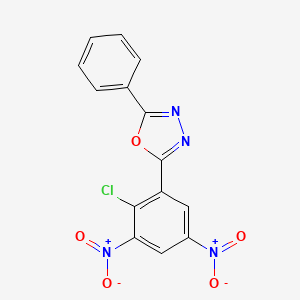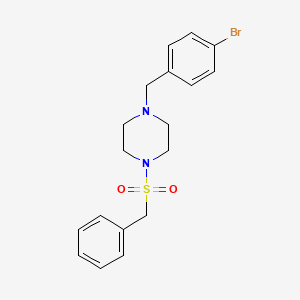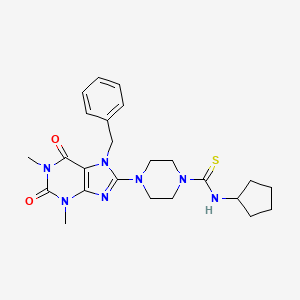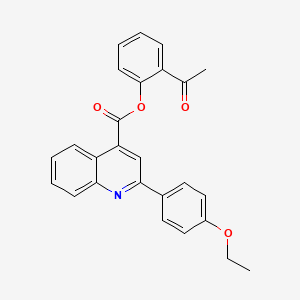
2-(2-Chloro-3,5-dinitrophenyl)-5-phenyl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-3,5-dinitrophenyl)-5-phenyl-1,3,4-oxadiazole is a chemical compound known for its unique structure and properties. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of chloro and dinitro groups on the phenyl ring, along with the phenyl group attached to the oxadiazole ring, imparts distinct chemical and physical properties to this compound.
Preparation Methods
The synthesis of 2-(2-Chloro-3,5-dinitrophenyl)-5-phenyl-1,3,4-oxadiazole typically involves multiple steps. One common method starts with the nitration of 2-chlorobenzoic acid to form 2-chloro-3,5-dinitrobenzoic acid . This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. The hydrazide undergoes cyclization with phenyl isocyanate to yield the desired oxadiazole compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of microwave-assisted reactions to improve yields and reduce reaction times .
Chemical Reactions Analysis
2-(2-Chloro-3,5-dinitrophenyl)-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
This compound has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Chloro-3,5-dinitrophenyl)-5-phenyl-1,3,4-oxadiazole involves its interaction with various molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects . The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological activities .
Comparison with Similar Compounds
2-(2-Chloro-3,5-dinitrophenyl)-5-phenyl-1,3,4-oxadiazole can be compared with other similar compounds, such as:
2-(2-Chloro-3,5-dinitrophenyl)-4-H-3,1-benzoxazin-4-one: This compound has a similar structure but contains a benzoxazinone ring instead of an oxadiazole ring.
2-Chloro-3,5-dinitropyridine: This compound lacks the oxadiazole ring and has different chemical properties and reactivity.
(2-Chloro-3,5-dinitrophenyl)(4-morpholinyl)methanone: This compound contains a morpholine ring and exhibits different biological activities.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C14H7ClN4O5 |
|---|---|
Molecular Weight |
346.68 g/mol |
IUPAC Name |
2-(2-chloro-3,5-dinitrophenyl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H7ClN4O5/c15-12-10(6-9(18(20)21)7-11(12)19(22)23)14-17-16-13(24-14)8-4-2-1-3-5-8/h1-7H |
InChI Key |
GHUOHKRZQVWFGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N'-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10878359.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10878368.png)
![2-(Biphenyl-4-yloxy)-1-[4-(propylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B10878373.png)
![Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)-N-propan-2-ylphenylalaninamide](/img/structure/B10878374.png)
![N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B10878382.png)

![(4Z)-2,5-bis(4-methoxyphenyl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10878391.png)
![7-benzyl-1,3-dimethyl-8-[4-(phenylcarbonyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10878393.png)
![N-[2-(morpholine-4-carbonyl)phenyl]-2-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]oxypropanamide](/img/structure/B10878405.png)
![3-[2-(2,4-dihydroxy-3,5-diiodophenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B10878414.png)
![N-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B10878419.png)
![N-{4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}thiophene-2-carboxamide](/img/structure/B10878426.png)

